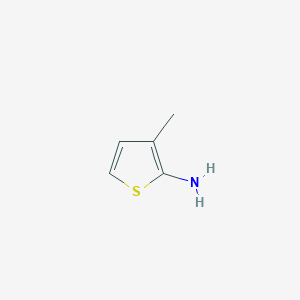

3-Methylthiophen-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylthiophen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-2-3-7-5(4)6/h2-3H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFLOLZEHGQVQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561418 | |

| Record name | 3-Methylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124701-06-0 | |

| Record name | 3-Methylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methylthiophen 2 Amine and Its Functionalized Congeners

Gewald Reaction Derivatives and Mechanistic Considerations

Classical Gewald Synthesis of 2-Aminothiophenes

The classical Gewald reaction involves the condensation of a ketone or aldehyde with a compound containing an activated methylene (B1212753) group (such as an α-cyanoester) and elemental sulfur, typically in the presence of a base. semanticscholar.orgwikipedia.org For the synthesis of 3-methylthiophen-2-amine, the reaction would utilize a methyl-substituted ketone, an α-cyanoester, and sulfur. The process is generally catalyzed by an amine base like morpholine (B109124), triethylamine, or piperidine (B6355638) and conducted in solvents such as ethanol (B145695) or methanol. researchgate.netumich.edu

The reaction mechanism is understood to proceed through a series of steps. wikipedia.org It begins with a Knoevenagel condensation between the ketone and the active methylene compound to form an α,β-unsaturated nitrile intermediate. wikipedia.orgumich.edu This is followed by the addition of sulfur and subsequent intramolecular cyclization. A final tautomerization step yields the 2-aminothiophene product. wikipedia.org The versatility of this reaction allows for the preparation of polysubstituted 2-aminothiophenes with various substituents at the C-3, C-4, and C-5 positions. researchgate.netmdpi.com

| Reactant Type | Example | Role in Synthesis |

| Carbonyl Compound | Methyl-substituted ketone (e.g., Butan-2-one) | Forms the C4, C5, and 3-methyl substituent of the thiophene (B33073) ring. |

| Activated Nitrile | Malononitrile, Ethyl cyanoacetate | Provides the C2-amino group and the C3-substituent (e.g., -CN, -COOEt). |

| Sulfur | Elemental Sulfur (S₈) | Acts as the sulfur source for the heterocyclic ring. |

| Base Catalyst | Morpholine, Triethylamine | Facilitates the initial Knoevenagel condensation. umich.eduresearchgate.net |

| Solvent | Ethanol, Methanol, DMF | Provides the reaction medium. umich.edu |

Catalytic Enhancements and Eco-Friendly Protocols in Gewald Synthesis

While effective, the classical Gewald reaction often requires stoichiometric amounts of base and can involve long reaction times. tandfonline.com Modern organic synthesis has driven the development of more efficient and environmentally benign protocols. These enhancements focus on alternative catalysts, solvents, and energy sources.

Catalytic improvements include the use of L-proline, which has been shown to be an effective, green, and cost-effective catalyst for the Gewald reaction, promoting both the initial condensation and sulfur addition steps under mild conditions. organic-chemistry.orgnih.gov Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), have been employed as both the catalyst and the reaction medium, offering good yields and a greener alternative to volatile organic solvents. figshare.comtandfonline.com Piperidinium borate (B1201080) has also been identified as a highly efficient, truly catalytic system when used in an ethanol/water solvent mixture. thieme-connect.com

Eco-friendly protocols aim to reduce or eliminate hazardous organic solvents. Solvent-free methods, utilizing high-speed ball milling (mechanochemistry) or simply heating the neat reactants, have proven successful and can significantly increase reaction rates. mdpi.com Water has been explored as a green solvent, with reactions successfully carried out using triethylamine/water mixtures or ignited by sodium polysulfides under ultrasound activation. nih.govlookchem.com Furthermore, microwave irradiation has been shown to be beneficial, reducing reaction times and often improving yields. organic-chemistry.orgwikipedia.org

| Method | Key Features | Advantages |

| L-Proline Catalysis | Uses a recyclable organocatalyst. organic-chemistry.orgnih.gov | Environmentally friendly, mild conditions, high yields. organic-chemistry.org |

| Ionic Liquids | Acts as both catalyst and solvent. figshare.comtandfonline.com | Low volatility, potential for reuse, good yields. tandfonline.comfigshare.com |

| Solvent-Free (Mechanochemistry) | Reagents are milled at high speed without solvent. mdpi.com | Reduced waste, rate enhancement, can be catalytic in base. mdpi.com |

| Aqueous Media | Uses water as the primary solvent. nih.govlookchem.com | Green solvent, simplified workup as products often precipitate. lookchem.com |

| Microwave Irradiation | Uses microwave energy to heat the reaction. organic-chemistry.orgwikipedia.org | Rapid heating, significantly reduced reaction times, improved yields. wikipedia.org |

One-Pot and Multi-Component Approaches in Aminothiophene Formation

The Gewald reaction is a quintessential example of a one-pot, multi-component reaction (MCR). mdpi.comtandfonline.com This approach involves adding all the starting materials—the carbonyl compound, the active methylene nitrile, and elemental sulfur—to a single reaction vessel, often along with a catalyst. organic-chemistry.orgrsc.org The reaction proceeds through a cascade of bond-forming events without the need to isolate intermediates, which significantly improves efficiency and atom economy. organic-chemistry.orgmdpi.com

This one-pot nature is a key advantage, streamlining the synthesis of complex molecules like 2-aminothiophenes from simple, readily available precursors. researchgate.netmdpi.com Various modifications, including those using solid supports, ionic liquids, or solvent-free conditions, retain this efficient one-pot character. mdpi.comtandfonline.com

Synthesis from 3-Oxotetrahydrothiophenes via Hydroxylamine (B1172632) Derivatives

An alternative route to aminothiophenes, distinct from the Gewald synthesis, involves the transformation of 3-oxotetrahydrothiophenes. tandfonline.comgoogle.com This method provides a pathway to 3-aminothiophenes through a rearrangement reaction.

The process involves reacting a 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine, typically hydroxylamine hydrochloride, in a polar inert solvent like ethanol or acetonitrile (B52724). tandfonline.comgoogle.comlookchem.com The reaction is generally carried out by heating the mixture under reflux for several hours. tandfonline.comgoogle.com This one-step procedure converts the cyclic ketone directly into the corresponding aminothiophene hydrochloride. tandfonline.comlookchem.com The mechanism is believed to proceed via the Semmler–Wolff aromatisation, where the initially formed oxime rearranges under the influence of the hydrochloric acid generated in situ. tandfonline.com For instance, reacting 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride in a suitable solvent yields methyl 3-amino-4-methylthiophene-2-carboxylate. google.comchemicalbook.com

| Starting Material | Reagent | Solvent | Condition | Product Type |

| 3-Oxotetrahydrothiophene | Hydroxylamine Hydrochloride | Acetonitrile or Ethanol | Reflux | 3-Aminothiophene Hydrochloride tandfonline.comlookchem.com |

| 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | Hydroxylamine Hydrochloride | N,N-Dimethylformamide | 70-90°C | Methyl 3-amino-4-methylthiophene-2-carboxylate chemicalbook.com |

Preparation of Related 3-Methylthiophene-2-Carboxaldehydes as Precursors

3-Methylthiophene-2-carboxaldehyde is a key intermediate that can potentially be converted to this compound through subsequent chemical transformations. google.comgoogleapis.com The synthesis of this aldehyde precursor can be achieved through various methods.

One common approach involves the reaction of a suitable mercaptoacetaldehyde (B1617137) derivative with methyl vinyl ketone or its derivatives. google.comgoogle.com This process forms a 3-oxobutylmercaptoacetaldehyde intermediate, which is then cyclized to produce 3-methylthiophene-2-carboxaldehyde. google.comgoogleapis.com Another pathway starts from 3-methylthiophene (B123197) itself, which can be formylated using reagents like N,N-dimethylformamide in the presence of a suitable catalyst, or by reacting 3-methyl-2-thienylmagnesium bromide with N,N-dimethylformamide. googleapis.com These methods provide access to the isomerically pure aldehyde, which is a valuable building block. google.comgoogleapis.com

Palladium-Catalyzed Functionalization Strategies

While not a primary synthesis method for the parent compound, palladium-catalyzed cross-coupling reactions represent a powerful strategy for the functionalization of pre-existing aminothiophene scaffolds. researchgate.net These modern techniques allow for the precise introduction of aryl groups and other substituents onto the thiophene ring.

Direct C-H arylation is a particularly notable strategy. For example, palladium catalysts can be used to couple free NH₂ substituted thiophene derivatives, such as methyl 3-amino-4-methylthiophene-2-carboxylate, with a variety of aryl halides. researchgate.net A critical challenge in these reactions is preventing the competing C-N coupling (amination). Research has shown that the choice of base is crucial; using potassium acetate (B1210297) as the base effectively inhibits the amination side reaction and promotes the desired direct arylation at the C5 position of the thiophene ring. researchgate.net This approach enables the synthesis of a wide range of C5-arylated 3-aminothiophene derivatives in moderate to high yields. researchgate.net The development of chiral ligands for palladium catalysts has also enabled the enantioselective functionalization of C(sp³)-H bonds adjacent to amine groups, opening pathways to chiral aminothiophene derivatives. sioc-journal.cnnih.gov

Direct C-H Arylation of Free NH2-Substituted Thiophene Derivatives

The direct arylation of heteroaromatics via palladium-catalyzed C-H bond activation has emerged as a powerful tool for creating carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. unipi.itresearchgate.net A significant breakthrough has been the successful direct arylation of thiophene derivatives bearing a free amino group, a functionality that can often complicate catalytic processes. nih.gov

Research has demonstrated that the palladium-catalyzed direct C2 or C5 arylation of free NH2-substituted thiophene derivatives can proceed in moderate to high yields with a variety of aryl halides. researchgate.netnih.gov A critical factor in the success of this reaction is the choice of base. The use of potassium acetate has been found to be crucial for inhibiting the competing amination reaction (N-arylation) and promoting the desired C-H arylation. researchgate.net

Table 1: Palladium-Catalyzed Direct Arylation of Methyl 3-amino-4-methylthiophene-2-carboxylate with Aryl Bromides amazonaws.com

| Aryl Bromide | Product | Yield (%) |

| 4-Bromotoluene | Methyl 3-amino-5-(4-methylphenyl)-4-methylthiophene-2-carboxylate | 81 |

| 4-Bromoanisole | Methyl 3-amino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylate | 58 |

| 1-Bromo-3-(trifluoromethyl)benzene | Methyl 3-amino-4-methyl-5-(3-(trifluoromethyl)phenyl)thiophene-2-carboxylate | 92 |

| 4-Bromobenzaldehyde | Methyl 5-(4-formylphenyl)-3-amino-4-methylthiophene-2-carboxylate | 87 |

The mechanism of direct C-H arylation of electron-rich heteroaromatics like thiophene can be complex, with several proposed pathways, including electrophilic aromatic substitution, C-H activation, cross-coupling, and Heck-type arylation. nih.gov In the case of palladium-catalyzed reactions, a Pd(0)/Pd(II) catalytic cycle is often implicated. nih.gov High-level DFT calculations on related systems suggest that C-C bond formation may proceed through a carbopalladation pathway rather than an electrophilic palladation. nih.gov The regioselectivity of the arylation is influenced by factors such as the electronic nature of the thiophene ring, the substituents present, and the specific reaction conditions, including the ligands on the palladium catalyst. researchgate.netnih.gov

sp³ γ-C−H Alkylation of 3-Methylthiophene-2-Carboxamide (B1269094) Analogs

Expanding the toolkit for functionalizing thiophene derivatives, recent research has focused on the activation of traditionally non-reactive C(sp³)–H bonds. A notable achievement in this area is the palladium(II)-catalyzed γ-C(sp³)–H alkylation of 3-methylthiophene-2-carboxamide analogs. researchgate.net This methodology allows for the introduction of alkyl groups onto the methyl substituent of the thiophene ring, a transformation that is challenging to achieve through conventional methods.

This transformation is facilitated by the use of a bidentate directing group, such as 8-aminoquinoline, which is appended to the thiophene-2-carboxamide. researchgate.netacs.org The directing group coordinates to the palladium catalyst, positioning it in close proximity to the γ-C(sp³)–H bonds of the 3-methyl group and enabling their selective activation and subsequent functionalization. mdpi.comsnnu.edu.cn

The reaction of N-(quinolin-8-yl)-3-methylthiophene-2-carboxamide with various alkyl iodides in the presence of a Pd(II) catalyst leads to the formation of 3-alkylated thiophene derivatives. researchgate.net This process demonstrates high functional group tolerance and provides access to a range of novel 3-functionalized thiophenes. researchgate.netiisermohali.ac.in

Table 2: Pd(II)-Catalyzed sp³ γ-C−H Alkylation of N-(quinolin-8-yl)-3-methylthiophene-2-carboxamide with Alkyl Iodides researchgate.net

| Alkyl Iodide | Product | Yield (%) |

| Iodomethane | N-(quinolin-8-yl)-3-ethylthiophene-2-carboxamide | - |

| Iodoethane | N-(quinolin-8-yl)-3-propylthiophene-2-carboxamide | - |

| 1-Iodopropane | N-(quinolin-8-yl)-3-butylthiophene-2-carboxamide | - |

| 1-Iodobutane | N-(quinolin-8-yl)-3-pentylthiophene-2-carboxamide | - |

(Note: Specific yield data was not available in the cited abstract, but the study reports the successful development of this methodology.)

The mechanism of this reaction involves the formation of a cyclometalated intermediate, where the palladium is coordinated to both the directing group and the carbon of the activated C-H bond. snnu.edu.cnnih.gov This is typically a five- or six-membered metallacycle, which is thermodynamically and kinetically favored. mdpi.com Subsequent reaction with an alkylating agent and reductive elimination furnishes the alkylated product and regenerates the active catalyst. The development of such C(sp³)–H activation strategies represents a significant advance in synthetic chemistry, allowing for the late-stage functionalization of complex molecules at previously inaccessible positions. nih.gov

Application of Green Chemistry Principles in Aminothiophene Synthesis

The synthesis of aminothiophenes, important scaffolds in medicinal and materials chemistry, has been increasingly scrutinized through the lens of green chemistry. nih.govresearchgate.net The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org This has led to the development of more environmentally benign and sustainable methods for preparing 2-aminothiophene derivatives. nih.govresearchgate.net

Key strategies in the green synthesis of aminothiophenes include:

Use of Greener Solvents: Traditional syntheses often employ volatile and toxic organic solvents. Green approaches prioritize the use of water, polyethylene (B3416737) glycol (PEG), glycerol, or ionic liquids as reaction media. mdpi.comresearchgate.net For example, the Gewald reaction, a multicomponent synthesis of 2-aminothiophenes, has been successfully performed in water or PEG, reducing the environmental impact. researchgate.netresearchgate.net

Catalyst-Free and Solvent-Free Conditions: The development of solvent-free reaction conditions, such as those using ball-milling (mechanochemistry), represents a significant step towards greener synthesis. sciforum.net This technique can lead to high yields in short reaction times without the need for any solvent or catalyst. sciforum.net Additionally, catalyst-free methods, for instance, using sodium polysulfides in water under ultrasound activation, have been developed. researchgate.netresearchgate.net

Multicomponent Reactions (MCRs): The Gewald reaction is a prime example of an MCR, where a ketone or aldehyde, an active methylene nitrile, and elemental sulfur react in a one-pot process to form a polysubstituted 2-aminothiophene. researchgate.net MCRs are inherently more atom-economical and efficient as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste. nih.govacs.org

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.netscribd.com Microwave-assisted Gewald reactions have been shown to be an effective green approach. researchgate.net

Use of Heterogeneous and Reusable Catalysts: Employing solid-supported or nanocatalysts, such as ZnO nanorods, offers advantages in terms of easy separation from the reaction mixture and potential for reuse, which aligns with green chemistry principles. ua.esbohrium.com

Table 3: Comparison of Green Synthetic Methods for 2-Aminothiophenes

| Method | Key Green Feature(s) | Example Conditions | Reference(s) |

| Ball-Milling | Solvent-free, catalyst-free | Ethyl acetoacetate, malononitrile, sulfur, 750 rpm, 30 min | sciforum.net |

| Ultrasound in Water | Use of water as solvent, energy efficiency | Ketone, malononitrile, sodium polysulfides, 70 °C | researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Energy efficiency, reduced reaction time | Ketone, α-cyano ester, sulfur, base | researchgate.net |

| Heterogeneous Catalysis | Reusable catalyst, solvent-free | Isoquinoline, alkyl bromides, acetylenic compounds, isothiocyanates, ZnO nanorods, room temp. | bohrium.com |

| Ionic Liquid Media | Recyclable solvent/catalyst | Ketone, α-cyano ester, sulfur, [BMIM]OH, 60 °C | mdpi.com |

Chemical Transformations and Mechanistic Insights into Reactions of 3 Methylthiophen 2 Amine Derivatives

Electrophilic and Nucleophilic Reactivity of the Thiophene (B33073) Ring and Amino Moiety

The 3-methylthiophen-2-amine scaffold possesses a unique combination of a nucleophilic amino group and an electron-rich thiophene ring, which dictates its reactivity towards both electrophiles and nucleophiles.

The amino group (-NH2) at the 2-position readily acts as a nucleophile. smolecule.comsmolecule.com It can attack electrophilic centers, leading to a variety of functionalized derivatives. smolecule.comsmolecule.com For instance, the amino group can participate in substitution reactions, allowing for the introduction of various functional groups through reactions with acyl chlorides or sulfonyl chlorides. smolecule.com

The thiophene ring itself is susceptible to electrophilic aromatic substitution. The presence of the activating amino and methyl groups enhances the electron density of the ring, making it more reactive towards electrophiles. However, the position of substitution is influenced by the directing effects of these groups.

Conversely, the thiophene ring can also be subjected to nucleophilic attack, particularly when appropriately substituted with electron-withdrawing groups. For instance, the presence of a nitro group can facilitate nucleophilic displacement reactions. beilstein-journals.org

The reactivity of the carbonyl group in derivatives like 2-amino-2-(3-methylthiophen-2-yl)acetamide (B12108185) allows for nucleophilic attack at the carbonyl carbon. vulcanchem.com

Cyclocondensation Reactions for Polyfunctionalized Heterocyclic Systems

Cyclocondensation reactions are powerful tools for the synthesis of complex heterocyclic structures from simpler precursors. Derivatives of this compound are valuable starting materials in these transformations, leading to a variety of fused heterocyclic systems with potential biological activities.

Thienopyrimidines, which are bicyclic structures formed by the fusion of a thiophene and a pyrimidine (B1678525) ring, are of significant interest due to their structural similarity to purines and their diverse pharmacological properties. ekb.egresearchgate.net The synthesis of thienopyrimidine derivatives often starts from 2-aminothiophene precursors. ekb.egresearchgate.netresearchgate.net

One common approach involves the reaction of 2-aminothiophene-3-carbonitriles with various reagents. For example, base-catalyzed cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carbonitrile (B448075) with aryl nitriles has been used to prepare thieno[2,3-d]pyrimidin-4-amines. researchgate.net Another method involves the reaction of ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate with triethyl orthoformate in the presence of an acid catalyst and a substituted aniline (B41778) to yield ethyl (halo substituted phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate derivatives. mdpi.com

Microwave-assisted synthesis has also been employed for the efficient preparation of thieno[2,3-d]pyrimidin-4-one and its corresponding 4-chloro derivative from 2-aminothiophene-3-carboxylic acid derivatives. researchgate.net

Thieno[2,3-d]pyrimidin-4-ones are a specific class of thienopyrimidines that have garnered attention for their potential as anticancer agents. wum.edu.pk Their synthesis is often achieved through a two-step process. The first step typically involves the synthesis of a 2-aminothiophene intermediate, for example, by a three-component one-pot reaction of a ketone, an acetamide (B32628), and elemental sulfur. wum.edu.pk In the second step, refluxing the 2-aminothiophene with a mixture of formic acid and formamide (B127407) leads to the formation of the thieno[2,3-d]pyrimidin-4(3H)-one ring system. wum.edu.pk

Alternative synthetic routes include the cyclization of 2-amino-3-carboethoxy-4,5-disubstituted thiophenes with formamide to produce thienopyrimidinone derivatives. nih.gov These can be further functionalized, for instance, by reaction with POCl3 to give the 4-chlorothienopyrimidine derivative, which can then undergo nucleophilic substitution. nih.gov

The following table summarizes a synthetic approach to a thieno[2,3-d]pyrimidin-4-one derivative:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Cyclohexanone, Cyanoacetamide, Sulfur | Morpholine (B109124), Reflux | 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

| 2 | 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Formamide, Formic Acid, Reflux | 5,6,7,8-tetrahydro Current time information in Bangalore, IN.-benzothieno-[2,3-d]-pyrimidin-4(3H)-one |

Table based on data from wum.edu.pk

Thieno[2,3-b] smolecule.comCurrent time information in Bangalore, IN.benzodiazepines are another class of fused heterocyclic compounds with potential neuroleptic activity. nih.gov The synthesis of these analogs can be achieved starting from 2-aminothiophene derivatives.

A key intermediate, 4-amino-2-methyl-10H-thieno[2,3-b] smolecule.comCurrent time information in Bangalore, IN.benzodiazepine (B76468) hydrochloride, is synthesized from 2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile. This intermediate can then be reacted with various nucleophiles to introduce substituents at the 4-position of the benzodiazepine ring system. For example, refluxing with N-methylpiperazine in a mixture of dimethylsulfoxide and toluene (B28343) yields 2-methyl-10-(4-methyl-1-piperazinyl)-4H-thieno[2,3-b] smolecule.comCurrent time information in Bangalore, IN.benzodiazepine. google.com

Formation of Thieno[2,3-d]pyrimidin-4-ones

Amide Bond Formation and N-Acylation Reactions

Amide bond formation is a fundamental transformation in organic chemistry, and the amino group of this compound and its derivatives readily participates in such reactions. luxembourg-bio.comresearchgate.net N-acylation is a common method to introduce various acyl groups, leading to a wide range of amide derivatives with diverse properties.

The acylation of substituted thiophen-2-amines can be achieved using acyl chlorides under basic conditions. mdpi.com For example, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized through the acylation of substituted thiophen-2-amines with nicotinoyl chloride. mdpi.com

Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) can be used to facilitate the amide bond formation between carboxylic acids and electron-deficient amines. nih.gov This method provides a versatile route to a range of functionalized amide derivatives.

Electrochemical methods for N-acylation have also been developed, offering a sustainable approach for amide bond formation under mild conditions. rsc.org

Hydrazinolysis Reactions Leading to Carbohydrazide (B1668358) Intermediates

Hydrazinolysis, the cleavage of a bond by reaction with hydrazine (B178648), is a key reaction for converting esters into carbohydrazides. This transformation is particularly useful in the synthesis of various heterocyclic compounds and other functionalized molecules.

Starting from methyl 3-amino-4-methylthiophene-2-carboxylate, a hydrazinolysis reaction with hydrazine monohydrate in ethanol (B145695) at elevated temperatures yields the key intermediate 3-amino-4-methylthiophene-2-carbohydrazide. scielo.brscielo.brresearchgate.net This reaction typically requires prolonged heating under reflux. scielo.br The resulting carbohydrazide is a versatile building block for further synthetic modifications. scielo.brscielo.br

The general reaction is as follows:

Methyl 3-amino-4-methylthiophene-2-carboxylate + Hydrazine monohydrate → 3-Amino-4-methylthiophene-2-carbohydrazide

This carbohydrazide intermediate can then be used in subsequent condensation reactions with aldehydes to form N-acylhydrazone derivatives. scielo.brscielo.br This two-step sequence provides a divergent route to a library of compounds with potential biological activities. scielo.brscielo.br

The following table details the synthesis of 3-amino-4-methylthiophene-2-carbohydrazide:

| Starting Material | Reagents | Conditions | Product | Yield |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | Hydrazine monohydrate (80%), Ethanol | 80 °C, Reflux, 80 h | 3-Amino-4-methylthiophene-2-carbohydrazide | 74.1% |

Table based on data from scielo.brresearchgate.net

Nucleophilic Substitution Reactions with Diverse Sulfur and Nitrogen Nucleophiles

Derivatives of this compound serve as versatile synthons in organic synthesis, readily participating in nucleophilic substitution reactions. The inherent nucleophilicity of the amino group, coupled with the potential for activating the thiophene ring or its substituents, allows for a wide array of chemical transformations. Research has particularly focused on the reactions of activated this compound derivatives with various nitrogen and sulfur nucleophiles to construct more complex heterocyclic systems.

Detailed studies have been conducted on N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides, which possess a reactive electrophilic site at the α-carbon of the chloroacetamide group. This site is susceptible to attack by a range of nucleophiles, leading to the displacement of the chloride leaving group in a classic SN2 fashion. researchgate.netsemanticscholar.org

Reactions with Nitrogen Nucleophiles

Nitrogen nucleophiles, including primary and secondary amines, have been successfully employed to synthesize novel thiophene derivatives. For instance, the reaction of N-(phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide with nitrogen nucleophiles like piperidine (B6355638) and aniline results in the formation of the corresponding substituted acetamide derivatives. researchgate.net These reactions typically proceed by nucleophilic attack of the amine on the electrophilic methylene (B1212753) carbon of the chloroacetamide moiety, displacing the chloride ion.

Another significant application of nitrogen nucleophiles is in the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. These syntheses often start from 2-aminothiophene derivatives bearing ester or cyano groups. For example, ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate can be converted into an intermediate that reacts with hydrazine hydrate (B1144303) to form a thienopyrimidine derivative. Similarly, the reaction of 3-amino-4-methylthiophene-2-carbohydrazide, prepared from methyl 3-amino-4-methylthiophene-2-carboxylate, with various aldehydes demonstrates the nucleophilic character of the terminal nitrogen of the hydrazide group in condensation reactions. scielo.br

The Gabriel synthesis, a well-established method for preparing primary amines, utilizes a nitrogen nucleophile, the phthalimide (B116566) ion, to displace a halide from an alkyl halide. libretexts.org This principle is applicable to the synthesis of amine-containing thiophene derivatives.

The table below summarizes representative nucleophilic substitution reactions involving nitrogen nucleophiles and this compound derivatives.

| Thiophene Substrate | Nitrogen Nucleophile | Product | Reference |

| N-(Phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide | Piperidine | N-Phenyl-4-cyano-3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2-carboxamide | researchgate.net |

| N-(Phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide | Aniline | N-Phenyl-4-cyano-3-methyl-5-(2-(phenylamino)acetamido)thiophene-2-carboxamide | researchgate.net |

| Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | Hydrazine Hydrate (via intermediate) | Ethyl 7-amino-6-cyano-5-methyl-3,4-dihydrothieno[2,3-d]pyrimidine-4-one | |

| 3-Amino-4-methylthiophene-2-carbohydrazide | Benzaldehyde | (E)-3-amino-N'-benzylidene-4-methylthiophene-2-carbohydrazide | scielo.br |

Reactions with Sulfur Nucleophiles

Sulfur-based nucleophiles are also effective in substitution reactions with activated thiophene derivatives. The soft nature of sulfur makes it a potent nucleophile for attacking the soft electrophilic carbon of the chloroacetamide side chain. A variety of sulfur nucleophiles, including mercaptoacetic acid, 2-mercaptobenzothiazole, and 5-(phenylamino)-1,3,4-thiadiazole-2-thiol, have been reacted with N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides. researchgate.netsemanticscholar.org These reactions lead to the formation of new carbon-sulfur bonds, yielding sulfide (B99878) or other sulfur-containing derivatives. researchgate.net For example, the reaction with mercaptoacetic acid results in a product that can subsequently undergo intramolecular cyclization to form a thiazolin-4-one derivative.

The following table presents examples of nucleophilic substitution reactions with sulfur nucleophiles.

| Thiophene Substrate | Sulfur Nucleophile | Product | Reference |

| N-(4-Chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide | Mercaptoacetic acid | 2-((2-((4-Chlorophenyl)carbamoyl)-4-cyano-3-methylthiophen-5-yl)amino)-2-oxoethyl)thio)acetic acid | semanticscholar.org |

| N-(4-Chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide | 2-Mercaptobenzothiazole | N-(4-Chlorophenyl)-5-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-cyano-3-methylthiophene-2-carboxamide | semanticscholar.org |

| N-(4-Chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide | 5-(Phenylamino)-1,3,4-thiadiazole-2-thiol | N-(4-Chlorophenyl)-4-cyano-3-methyl-5-(2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetamido)thiophene-2-carboxamide | semanticscholar.org |

These transformations highlight the utility of this compound derivatives as platforms for accessing a diverse range of molecules through nucleophilic substitution pathways, providing valuable intermediates for further synthetic elaboration and the development of complex heterocyclic structures.

Synthesis and Comprehensive Characterization of Novel 3 Methylthiophen 2 Amine Derivatives

Schiff Base Derivatives and Transition Metal Complexes

Schiff bases, characterized by the azomethine (-C=N-) group, are versatile ligands that form stable complexes with transition metals. ekb.eg The synthesis of these ligands from 3-methylthiophene (B123197) precursors and their subsequent complexation with various metal ions have been a subject of extensive research.

The synthesis of Schiff bases from 3-methylthiophene-2-carboxaldehyde is typically achieved through a condensation reaction with a primary amine. This reaction involves refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent, such as ethanol (B145695) or methanol. sci-hub.seijcrt.org For instance, a Schiff base was synthesized by reacting 3-methylthiophene-2-carboxaldehyde with 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine in dried methanol, yielding a brownish product after several hours of reflux. sci-hub.se Another example involves the condensation of 3-methylthiophene-2-carboxaldehyde with 3-amino-1,2,4-triazole to produce N-[(3-methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine (L3). tandfonline.com Similarly, the reaction of 3-methylthiophene-2-carbaldehyde with 3,4,5-trimethoxyaniline, when stirred in an oil bath at 160-170°C for two hours, yields the Schiff base 1-(3-Methylthiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)methanimine. bohrium.com

The general synthetic route is outlined below:

Scheme 1: General Synthesis of Schiff Bases from 3-Methylthiophene-2-carboxaldehydeTable 1: Examples of Synthesized Schiff Bases from 3-Methylthiophene-2-carboxaldehyde

| Aldehyde | Amine | Resulting Schiff Base | Reference |

|---|---|---|---|

| 3-Methylthiophene-2-carboxaldehyde | 4-Amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine | 4-(3-Methylthiophene-2-ylmethyleneamino)-3-mercapto-6-methyl-5-oxo-1,2,4-triazine | sci-hub.se |

| 3-Methylthiophene-2-carboxaldehyde | 3-Amino-1,2,4-triazole | N-[(3-Methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine | tandfonline.com |

| 3-Methylthiophene-2-carbaldehyde | 3,4,5-Trimethoxyaniline | 1-(3-Methylthiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)methanimine | bohrium.com |

Schiff bases derived from 3-methylthiophene-2-carboxaldehyde are effective chelating agents for a variety of transition metal ions, including cobalt(II), palladium(II), copper(II), and zinc(II). sci-hub.setandfonline.comnih.gov These ligands typically coordinate with the metal ions through the nitrogen atom of the azomethine group and another donor atom, which can be the sulfur of the thiophene (B33073) ring or another functional group on the amine part of the ligand. sci-hub.senih.gov

For example, the Schiff base 4-(3-methylthiophene-2-ylmethyleneamino)-3-mercapto-6-methyl-5-oxo-1,2,4-triazine acts as a bidentate ligand, coordinating with Co(II), Ni(II), Cu(II), and Zn(II) ions. sci-hub.se Similarly, N-[(3-methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine and its derivatives form complexes with Co(II), Cu(II), Ni(II), and Zn(II) chlorides in a 1:2 metal-to-ligand stoichiometric ratio. tandfonline.com The coordination of the azomethine nitrogen to the metal center is a key feature in the formation of these stable complexes. tandfonline.comnih.gov The formation of metal complexes is often confirmed by shifts in the characteristic infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral peaks of the azomethine group upon coordination. arabjchem.org

The structures of these metal-Schiff base complexes are elucidated using a combination of spectroscopic and analytical techniques. tandfonline.comnih.govarabjchem.org Elemental analysis provides the empirical formula, while molar conductance measurements can indicate the electrolytic nature of the complexes. sci-hub.se

Key spectroscopic methods include:

FT-IR Spectroscopy: A shift in the vibrational frequency of the C=N (azomethine) bond in the IR spectrum upon complexation is a strong indicator of coordination. arabjchem.org The appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds further confirms the formation of the complex. arabjchem.org

NMR Spectroscopy (¹H and ¹³C): Changes in the chemical shifts of the protons and carbons near the coordination sites, particularly the azomethine proton and carbon, provide evidence of complexation. tandfonline.comnih.gov For instance, a downfield shift of the azomethine carbon signal in the ¹³C NMR spectrum indicates its coordination to the metal atom. tandfonline.com

Mass Spectrometry: This technique helps in determining the molecular weight and fragmentation pattern of the complexes, confirming their composition. tandfonline.comnih.gov

UV-Vis Spectroscopy and Magnetic Susceptibility: These methods provide information about the electronic transitions and the geometry of the complexes. tandfonline.comnih.gov For example, studies on triazole-derived Schiff base complexes have suggested octahedral geometries for Co(II), Ni(II), and Zn(II) complexes, and a distorted octahedral geometry for Cu(II) complexes. tandfonline.com A square planar geometry has been proposed for some Pd(II) complexes. nih.gov

Table 2: Spectroscopic Data for a Representative Schiff Base and its Metal Complex

| Compound | Key FT-IR Peaks (cm⁻¹) | Key ¹³C NMR Signals (ppm) | Proposed Geometry | Reference |

|---|---|---|---|---|

| Ligand: N-[(3-Methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine (L3) | C=N: ~1608 | Azomethine C: ~157.7 | - | tandfonline.com |

| Complex: [Co(L3)₂Cl₂] | C=N: Shifted | Azomethine C: ~159.9 (downfield shift) | Octahedral | tandfonline.com |

| Complex: [Cu(L3)₂Cl₂] | C=N: Shifted | - | Distorted Octahedral | tandfonline.com |

| Complex: [Zn(L3)₂Cl₂] | C=N: Shifted | Azomethine C: ~158.3 (downfield shift) | Octahedral | tandfonline.com |

Coordination Behavior with Transition Metal Ions (e.g., Co(II), Pd(II), Cu(II), Zn(II))

Pyrrolidine-2,5-dione Derivatives

A series of novel 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives have been synthesized and investigated for their biological activities. mdpi.comnih.gov The synthesis of these compounds is generally accomplished through a two-step procedure. mdpi.com

The first step involves the preparation of 2-(3-methylthiophen-2-yl)succinic acid. nih.gov This intermediate is then condensed with various aminoalkylmorpholines or other appropriate primary amines to yield the final pyrrolidine-2,5-dione derivatives. mdpi.comnih.gov The condensation is typically carried out by heating the reactants at high temperatures (e.g., 180°C). mdpi.com

Scheme 2: Synthesis of 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives

Table 3: Examples of Synthesized 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives

| Amine Reactant | Resulting Pyrrolidine-2,5-dione Derivative | Reference |

|---|---|---|

| Aminoalkylmorpholine | 3-(3-Methylthiophen-2-yl)-1-(2-morpholinoethyl)pyrrolidine-2,5-dione hydrochloride | mdpi.com |

| Aminoalkylmorpholine | 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | mdpi.com |

| 1-(3-(Trifluoromethyl)phenyl)piperazine | 3-(3-Methylthiophen-2-yl)-1-(3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)pyrrolidine-2,5-dione hydrochloride | mdpi.com |

Pyrazole (B372694) and Oxadiazole Derivatives

The synthesis of pyrazole and 1,3,4-oxadiazole (B1194373) derivatives incorporating a thiophene moiety has been an active area of research, leading to compounds with potential pharmaceutical applications. openmedicinalchemistryjournal.comnih.gov These syntheses often start from a thiophene-based precursor which is then elaborated to form the desired heterocyclic rings. For instance, several series of pyrazole, thiazole, and 1,3,4-oxadiazole derivatives have been synthesized starting from 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide. openmedicinalchemistryjournal.comnih.gov

Pyrazole amide derivatives containing a thiophene ring can be synthesized through the reaction of a thiophene carboxylic acid with various pyrazole amines. mdpi.com Different catalytic approaches have been explored to facilitate this amide bond formation. mdpi.com

One study details the synthesis of 5-bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide from 5-bromothiophene carboxylic acid and 3-methyl-1-phenyl-1H-pyrazol-5-amine using several methodologies. mdpi.com These methods include:

Protocol A: Using titanium tetrachloride (TiCl₄) with pyridine (B92270) as a base and solvent. This method resulted in a low yield of 12%. mdpi.com

Protocol B: Employing 4-(dimethylamino)pyridine (DMAP) as a catalyst and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dry dichloromethane (B109758) (DCM). mdpi.com

Further derivatization of these pyrazole amides can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, to introduce aryl groups. mdpi.comresearcher.life

Table 4: Comparison of Catalytic Methods for Pyrazole Amide Synthesis

| Reactants | Catalyst/Coupling Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 5-Bromothiophene carboxylic acid + 3-Methyl-1-phenyl-1H-pyrazol-5-amine | TiCl₄ | Pyridine | 12% | mdpi.com |

| 5-Bromothiophene carboxylic acid + 3-Methyl-1-phenyl-1H-pyrazol-5-amine | DMAP/DCC | DCM | - | mdpi.com |

Detailed Characterization of Pyrazole Derivatives

The synthesis of pyrazole-containing thiophene derivatives has been successfully achieved through cyclocondensation reactions. A key starting material for these syntheses is often a thiophene-2-carboxamide or a related precursor. For instance, a series of pyrazole derivatives were synthesized from 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide. openmedicinalchemistryjournal.com

One notable synthesis involves the reaction of the thiophene precursor with diethylmalonate, which is heated under reflux for several hours. The resulting product, 5-Amino-4-[(3,5-Dioxopyrazolidin-1-yl) Carbonyl]-3-Methylthiophene-2-Carboxamide, was obtained in a 70% yield with a melting point of 210-212°C. nih.gov

Another approach involves reacting 5-bromothiophene carboxylic acid with various pyrazole amines. mdpi.com The characterization of these novel pyrazolyl-thiophene carboxamides relies on a suite of spectroscopic techniques. mdpi.comsioc-journal.cn

¹H-NMR Spectroscopy : In the characterization of a 3,5-dimethylpyrazole (B48361) derivative, the proton NMR spectrum (DMSO-d₆) shows characteristic signals for the methyl groups on the thiophene and pyrazole rings at 2.48 ppm and 2.22 ppm, respectively. The pyrazole C₄-H proton appears as a singlet at 1.85 ppm, while the exchangeable amine and amide protons are observed at 9.85 ppm and 11.05 ppm. nih.gov

IR Spectroscopy : Infrared spectra provide confirmation of key functional groups. For the pyrazolidinyl derivative, characteristic carbonyl (C=O) stretching vibrations are observed at 1694 cm⁻¹ and 1658 cm⁻¹, along with a C=N stretch at 1588 cm⁻¹. The presence of the thiophene ring is confirmed by C-S-C vibrations around 1248 and 1034 cm⁻¹. nih.gov

Elemental Analysis : The empirical formula and purity of the synthesized compounds are confirmed by elemental analysis, which measures the percentage composition of carbon, hydrogen, and nitrogen. The results for the 3,5-dimethylpyrazole derivative showed close agreement with the calculated values. nih.gov

These detailed characterization methods provide unambiguous confirmation of the successful synthesis and structure of the target pyrazole derivatives. nih.govmdpi.com

| Compound Name | Starting Material | Reagents | Yield | M.P. (°C) | Ref. |

| 5-Amino-4-[(3,5-Dioxopyrazolidin-1-yl) Carbonyl]-3-Methylthiophene-2-Carboxamide | 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide | Diethylmalonate | 70% | 210-212 | nih.gov |

| 5-bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide | 5-bromothiophene carboxylic acid | 3-methyl-1-phenyl-1H-pyrazol-5-amine, TiCl₄, Pyridine | 12% | - | mdpi.com |

| 5-Amino-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-methylthiophene-2-carboxamide | 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide | Acetylacetone | 65% | 208-210 | nih.gov |

Acylcarbohydrazone Derivatives and Stereochemical Analysis

A series of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives have been designed and synthesized efficiently through a divergent synthetic route. researchgate.netscielo.br The synthesis begins with the hydrazinolysis of methyl 3-amino-4-methylthiophene-2-carboxylate to form the key intermediate, 3-amino-4-methylthiophene-2-carbohydrazide. scielo.brresearchgate.net This intermediate is then condensed with a variety of functionalized aldehydes under acidic catalysis to yield the target N-acylhydrazone (NAH) derivatives. scielo.brresearchgate.net The reactions are typically carried out in ethanol at room temperature and are completed within 0.5 to 3.5 hours, affording the products in good yields ranging from 42.4% to 95.5%. researchgate.netresearchgate.net

The comprehensive characterization of these compounds was performed using HPLC, MS, IR, ¹H-NMR, and ¹³C-NMR spectroscopy, with the analytical data fully supporting the proposed structures. scielo.br

Stereochemical Analysis : A crucial aspect of the characterization was the unequivocal determination of the stereochemistry of the imine (C=N) double bond. researchgate.netscielo.br X-ray diffraction studies were employed for this purpose. researchgate.net For instance, the crystal structure of (E)-3-amino-N'-(biphenyl-4-ylmethylene)-4-methylthiophene-2-carbohydrazide revealed a cis-conformation of the amide subunit (CONH). researchgate.net The stereochemistry across the imine bond was confirmed to be in the E-configuration, which is a critical detail for understanding the molecule's three-dimensional structure and potential interactions. scielo.br

| Compound Name | Aldehyde Reagent | Yield | M.P. (°C) | Ref. |

| (E)-3-amino-N'-benzylidene-4-methylthiophene-2-carbohydrazide | Benzaldehyde | 88.9% | 202 | scielo.br |

| (E)-3-amino-N'-(4-bromobenzylidene)-4-methylthiophene-2-carbohydrazide | 4-bromobenzaldehyde | 93.0% | 250 | scielo.br |

| (E)-3-amino-N'-(biphenyl-4-ylmethylene)-4-methylthiophene-2-carbohydrazide | Biphenyl-4-carbaldehyde | 95.1% | 217 | scielo.br |

Substituted Thiophene Carboxamide Derivatives

The synthesis of various substituted thiophene carboxamide derivatives often starts from aminothiophene precursors. These derivatives are of interest due to their wide range of applications. The synthetic strategies typically involve acylation or substitution reactions to modify the core structure.

One common precursor, 5-amino-4-cyano-3-methylthiophene-2-carboxamide, can be further functionalized. For example, chloroacetylation of the 5-amino group yields N-(4-Acetamidophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide. This chloroacetamide derivative serves as a versatile intermediate for subsequent nucleophilic substitution reactions.

The characterization of these carboxamide derivatives is thoroughly conducted using spectroscopic methods.

IR Spectroscopy : The IR spectrum of N-(4-Acetamidophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide shows characteristic peaks for N-H bonds (3296, 3234 cm⁻¹), a sharp cyano (C≡N) stretch at 2225 cm⁻¹, and two distinct carbonyl (C=O) peaks at 1708 and 1664 cm⁻¹.

¹H-NMR Spectroscopy : The ¹H-NMR spectrum reveals singlets for the two different methyl groups at 2.01 and 2.45 ppm, a singlet for the CH₂ protons of the chloroacetyl group at 4.53 ppm, and distinct signals for the aromatic and amide protons.

¹³C-NMR Spectroscopy : The carbon spectrum for a related precursor, N-(4-Acetamidophenyl)-5-amino-4-cyano-3-methylthiophene-2-carboxamide, confirms the presence of all carbon atoms, including two methyl carbons, the cyano carbon, and the various aromatic and thiophene ring carbons, as well as the two carbonyl carbons of the amide groups.

These detailed spectral analyses provide conclusive evidence for the structures of the synthesized thiophene carboxamide derivatives.

| Compound Name | Precursor | Reagents | Yield | M.P. (°C) |

| N-(4-Acetamidophenyl)-5-amino-4-cyano-3-methylthiophene-2-carboxamide | Ethyl cyanoacetate, Acetoacetanilide, Sulfur, Piperidine (B6355638) | - | 47% | 284-286 |

| N-(4-Acetamidophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide | 5-amino-N-(4-acetamidophenyl)-4-cyano-3-methylthiophene-2-carboxamide | Chloroacetyl chloride, K₂CO₃, DMF | 76% | 298-300 |

Amino Acid Derivatives and Related Structures

The incorporation of the 3-methylthiophene-2-amine framework into amino acid structures represents a significant area of synthetic chemistry, aiming to create novel building blocks for various applications.

The synthesis of amino acid analogs based on the thiophene scaffold often begins with the preparation of key intermediates like ethyl 2-amino-4-methylthiophene-3-carboxylate. This compound is synthesized via a Gewald reaction, a multicomponent condensation involving a ketone (acetone), an active methylene (B1212753) compound (ethyl cyanoacetate), and elemental sulfur, typically catalyzed by a base like diethylamine. The reaction mixture is stirred at a moderate temperature (50°C) for several hours. After completion, the product is isolated by extraction and purified.

Another crucial starting material is methyl 3-amino-4-methylthiophene-2-carboxylate. chemixl.com A process for its preparation involves the reaction of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine (B1172632) hydrochloride in a polar solvent like acetonitrile (B52724) under reflux conditions. google.com The resulting aminothiophene ester can then be used in further synthetic steps, such as peptide coupling, to form amino acid conjugates. The protection of the amine functionality, for example with a tert-butoxycarbonyl (Boc) group, can create a stable intermediate suitable for large-scale synthesis and subsequent modifications. google.com

The 3-methylthiophene-2-amine core is an attractive scaffold for the design of unnatural amino acids, which are valuable tools in medicinal chemistry and chemical biology. nih.gov These motifs can be incorporated into peptides to modulate their structure, stability, and biological activity. nih.gov The synthesis of these unnatural amino acids involves creating molecules where the thiophene ring acts as a bulky, structurally distinct side chain.

For example, Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate is a non-proteinogenic β-amino acid derivative. Its synthesis can be achieved through methods like the Gewald reaction or palladium-catalyzed cross-coupling reactions. The development of synthetic routes to such molecules expands the chemical space available for drug discovery. researchgate.netsioc-journal.cn The incorporation of these novel building blocks can enhance properties like resistance to serum proteases without compromising biological activity. nih.gov

| Compound Name | Description/Synthesis Method | Ref. |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Synthesized via Gewald reaction using acetone, ethyl cyanoacetate, and sulfur. | |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | Prepared from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene and hydroxylamine HCl. | google.com |

| (4-methyl-thiophen-3-yl) carbamic acid tert-butyl ester | Stable Boc-protected intermediate formed from methyl 3-amino-4-methylthiophene-2-carboxylate after decarboxylation. | google.com |

| Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate | An unnatural β-amino acid derivative. |

Synthesis of Amino Acid Conjugates and Analogs

Dicarboxylate Derivatives

Thiophene dicarboxylate derivatives bearing a 3-methyl and an amino group have been synthesized through one-pot condensation reactions. asianpubs.org These methods provide a straightforward route to complex, multifunctionalized thiophenes. For example, the synthesis of Diethyl-5-amino-3-methylthiophene-2,4-dicarboxylate is achieved by reacting an appropriate ketone, elemental sulfur, and an ester of cyanoacetic acid in the presence of a catalyst like morpholine (B109124). asianpubs.org

These dicarboxylate derivatives are well-characterized by standard analytical techniques.

¹H-NMR Spectroscopy : The spectrum for Diethyl-5-amino-3-methylthiophene-2,4-dicarboxylate in DMSO-d₆ shows a singlet for the thiophene's methyl group at 2.58 ppm, multiplets for the ethyl ester groups (a multiplet at 1.25 ppm for CH₃ and a multiplet at 4.16 ppm for OCH₂), and a singlet for the NH₂ protons at 7.90 ppm. asianpubs.org

IR Spectroscopy : The IR spectrum confirms the structure with strong N-H stretching bands around 3423 and 3306 cm⁻¹, C-H stretching at 2986 cm⁻¹, and two distinct C=O stretching bands for the ester groups at 1676 and 1593 cm⁻¹. asianpubs.org

Elemental Analysis : The measured elemental composition for C₁₁H₁₅NO₄S closely matches the calculated theoretical values, confirming the compound's purity and identity. asianpubs.org

The synthesis of related compounds, such as 2,5-diaminothiophene-3,4-dicarboxylate derivatives, has also been reported, highlighting the versatility of thiophene chemistry in generating diverse molecular structures. sioc-journal.cnnih.gov

| Compound Name | Synthesis | M.P. (°C) | Ref. |

| Diethyl-5-amino-3-methylthiophene-2,4-dicarboxylate | One-pot condensation of a ketone, ethyl cyanoacetate, and sulfur with a morpholine catalyst. | 110-112 | asianpubs.org |

| 2-Ethyl-4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | One-pot condensation reaction. | 117-119 | asianpubs.org |

| Methyl 3-aminothiophene-2,5-dicarboxylate | Synthesized via nitro group reduction of the corresponding 3-nitrothiophene (B186523) dicarboxylate. | - | mdpi.com |

Isoxazoline (B3343090) Derivatives for Specific Applications

The isoxazole (B147169) scaffold, a five-membered heterocycle containing nitrogen and oxygen, and its partially saturated analog, isoxazoline, are of significant interest in medicinal and agricultural chemistry. researchgate.netijcrt.org The incorporation of a 3-methylthiophen-2-yl moiety into the isoxazoline framework has led to the development of novel compounds with highly specific and potent biological activities. The synthesis of these derivatives often involves a [3+2] 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene, a method known for its high regioselectivity. researchgate.net This section details the research findings on isoxazoline derivatives of 3-methylthiophen-2-amine, focusing on their targeted applications in agriculture and medicine.

Herbicidal Activity

Research into isoxazoline derivatives containing the 3-methylthiophene group has yielded potent herbicides with practical applications in agriculture. indexcopernicus.com A notable example is the compound 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline. researchgate.net This derivative has been synthesized and evaluated for its herbicidal efficacy under both glasshouse and flooded paddy conditions. researchgate.net

The compound demonstrated excellent selectivity for rice crops while showing powerful herbicidal action against common annual weeds. researchgate.net In greenhouse tests, it was effective at an application rate of 125 grams of active ingredient per hectare (g a.i. ha⁻¹). researchgate.net When applied to the soil, it achieved complete control of barnyard grass up to the fourth leaf stage at a concentration of 250 g a.i. ha⁻¹. researchgate.net Field trials further confirmed its rapid control of annual weeds with good tolerance in transplanted rice seedlings. researchgate.net Another isoxazoline derivative, Methiozolin, also features the 3-(3-methylthiophen-2-yl)-1,2-isoxazoline core structure and is recognized as a selective herbicide for controlling annual bluegrass in turfgrasses. indexcopernicus.com

| Compound Name | Application Rate (a.i. ha⁻¹) | Target Weed | Efficacy | Reference |

|---|---|---|---|---|

| 5-(2,6-Difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline | 125 g | Annual Weeds (Greenhouse) | Potent herbicidal activity | researchgate.net |

| 5-(2,6-Difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline | 250 g | Barnyard Grass (Soil Application) | Complete control to fourth leaf stage | researchgate.net |

| Methiozolin | N/A | Annual Bluegrass (Poa annua L.) | Selective herbicide for turfgrasses | indexcopernicus.com |

Medicinal Chemistry Applications

In addition to agricultural uses, derivatives incorporating the 3-methylthiophene and isoxazole/isoxazoline structures have been investigated for their therapeutic potential, particularly as anti-inflammatory and anti-cancer agents. nih.govnih.gov

One such compound, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole, has shown significant inhibitory activity against both lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) enzymes. nih.gov Overproduction of the products of these enzymes, leukotrienes and prostaglandins, is linked to tumor growth by promoting the formation of new blood vessels. nih.gov The ability of this compound to inhibit LOX and COX-2 suggests its potential as a dual-action agent for cancer therapy and inflammation management. nih.govmdpi.com A molecular docking study of this isoxazole derivative has further explored its interactions with biological targets. researchgate.net

Another study detailed the synthesis of new isoxazoline derivatives from harmine, where a derivative containing a thiophene system showed good activity against the 5-lipoxygenase enzyme with an IC₅₀ value of 29.2 µM, highlighting its potential as an anti-inflammatory agent. nih.gov

| Compound Name/Identifier | Biological Target | Observed Activity | Potential Application | Reference |

|---|---|---|---|---|

| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole | Lipoxygenase (LOX) & COX-2 | Significant inhibitory activity | Anti-cancer, Anti-inflammatory | nih.gov |

| Harmine Isoxazoline Derivative (3e) | 5-Lipoxygenase | Good activity (IC₅₀ = 29.2 µM) | Anti-inflammatory | nih.gov |

Pesticidal Activity

The versatility of the isoxazoline scaffold linked to a thiophene ring extends to the control of ectoparasites. Patents describe novel isoxazoline derivatives, such as 5-[5-(3,5-dichloro-phenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-3-methyl-thiophene-2-carboxylic acid derivatives, for use in controlling insects and acari on non-human animals. google.com Furthermore, the compound Lotilaner, which is chemically identified as 5-[(5S)-4,5-dihydro-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-3-isoxazolyl]-3-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-2-thiophenecarboxamide, is a known ectoparasiticide that functions by inhibiting GABA-gated chloride channels in insects and acarines. justia.com

Advanced Spectroscopic and Crystallographic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Methylthiophen-2-amine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a this compound derivative, specific proton signals confirm the presence of the core structure. For instance, in a derivative like N,N-Bis(4-methoxyphenyl)-3-methylthiophen-2-amine, the protons on the thiophene (B33073) ring appear in the aromatic region of the spectrum. The methyl group protons on the thiophene ring typically show a singlet peak at a characteristic chemical shift.

For related compounds, such as methyl 3-amino-4-methylthiophene-2-carboxylate, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the thiophene proton, a broad singlet for the amine (NH₂) protons, and a singlet for the N-methyl protons. The chemical shifts (δ) are crucial for confirming the substitution pattern on the thiophene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by identifying the carbon skeleton. For a derivative of this compound, distinct signals are expected for the carbons of the thiophene ring, the methyl group, and any substituents. For example, in ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, the ¹³C NMR spectrum in CDCl₃ shows signals for the thiophene ring carbons at approximately δ = 131.2, 131.4, 134.3, and 145.0 ppm. researchgate.net The methyl carbon of the ethyl group and the methyl group on the thiophene ring also have characteristic chemical shifts. researchgate.net

The following table summarizes typical NMR data for a derivative of this compound:

| Nucleus | Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

| ¹H | Thiophene-H | ~7.0-7.2 | d |

| ¹H | Thiophene-H | ~6.8-6.9 | d |

| ¹H | NH₂ | Variable | br s |

| ¹H | CH₃ | ~2.2 | s |

| ¹³C | Thiophene C-S | ~140-145 | s |

| ¹³C | Thiophene C-N | ~130-135 | s |

| ¹³C | Thiophene CH | ~125-130 | d |

| ¹³C | Thiophene C-CH₃ | ~135-140 | s |

| ¹³C | CH₃ | ~14-16 | q |

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound and its derivatives, the IR spectrum reveals characteristic absorption bands.

The key vibrational frequencies include:

N-H stretching: The amine group (NH₂) typically shows one or two sharp bands in the region of 3300-3500 cm⁻¹. For instance, in 3-amino-N-methylthiophene-2-carboxamide, the N-H stretching vibration is observed around 3340 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations from the thiophene ring appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed in the 2850-2960 cm⁻¹ range.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring are typically found in the 1450-1600 cm⁻¹ region.

C-N stretching: The carbon-nitrogen stretching vibration of the amine group is usually observed between 1250 and 1350 cm⁻¹.

C-S stretching: The thiophene ring's carbon-sulfur bond vibration can be seen in the fingerprint region, typically around 600-800 cm⁻¹.

The following table presents a summary of the main IR absorption bands for a typical this compound derivative:

| Functional Group | Vibrational Mode | **Frequency (cm⁻¹) ** |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Thiophene Ring (C=C) | Stretching | 1450 - 1600 |

| Amine (C-N) | Stretching | 1250 - 1350 |

| Thiophene Ring (C-S) | Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound derivatives is associated with the promotion of electrons from lower to higher energy molecular orbitals.

The thiophene ring, being an aromatic system, gives rise to characteristic π → π* transitions. The position of the maximum absorption wavelength (λmax) is influenced by the substituents on the thiophene ring. The amino group (-NH₂) and the methyl group (-CH₃) are auxochromes that can cause a bathochromic (red) shift in the absorption bands. For example, a derivative like N,N-Bis(4-methoxyphenyl)-3-methylthiophen-2-amine exhibits absorption maxima that are influenced by the extended conjugation of the system. researchgate.net In general, thiophene derivatives show strong absorption in the UV region. For instance, some dithienylmaleimide derivatives exhibit absorption maxima that can be shifted upon irradiation, a property relevant to photochromic materials. rsc.org

The UV-Vis spectrum of a this compound derivative would typically show strong absorption bands in the range of 200-400 nm. msu.edu The exact λmax and molar absorptivity (ε) values are dependent on the specific molecular structure and the solvent used for the measurement.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. measurlabs.combioanalysis-zone.com This method provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

For this compound (C₅H₇NS), the calculated exact mass is 113.0300. HRMS analysis would be expected to yield an experimental m/z value very close to this theoretical value, typically within a few parts per million (ppm). This high accuracy helps to distinguish the compound from other molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.com

In addition to the molecular ion peak, the mass spectrum also shows fragmentation patterns that can provide further structural information. For example, in the GC-MS analysis of a related compound, 3-(3-Methylthiophen-2-yl)aniline, fragmentation peaks corresponding to the loss of the amino group have been observed.

Single Crystal X-ray Diffraction Analysis

The analysis of the diffraction pattern allows for the determination of the unit cell parameters (a, b, c, α, β, γ) and the crystal system. For example, a related compound, methyl-3-aminothiophene-2-carboxylate (matc), crystallizes in the monoclinic crystal system with the space group P2₁/c. mdpi.com Another derivative, 3-amino-2-methylthio-5-phenyl-6a-thiathiophthen, also crystallizes in the monoclinic system with the space group P2₁/c. rsc.org The space group provides information about the symmetry elements present in the crystal.

Single crystal X-ray diffraction is invaluable for identifying and characterizing non-covalent interactions that govern the crystal packing. nih.gov

Hydrogen Bonding: In the crystal structure of this compound derivatives, the amine group can act as a hydrogen bond donor, forming N-H···N or N-H···O hydrogen bonds with neighboring molecules. mdpi.com These interactions play a significant role in stabilizing the crystal packing. For example, in methyl-3-aminothiophene-2-carboxylate, intermolecular N-H···O and N-H···N hydrogen bonds are observed. mdpi.com

The combination of these spectroscopic and crystallographic techniques provides a comprehensive characterization of this compound, confirming its chemical identity and revealing detailed insights into its molecular and supramolecular structure.

Conformational Analysis and Imine Double Bond Stereochemistry

The conformational flexibility of Schiff bases derived from this compound is a key determinant of their chemical and physical properties. This flexibility primarily arises from rotation around the single bonds, particularly the C-N bond linking the thiophene ring to the imine nitrogen and the N-aryl/alkyl bond on the other side of the imine.

Quantum mechanical calculations and experimental data from X-ray crystallography on related thiophene-based Schiff bases reveal that the thiophene ring and the adjacent aromatic ring of the aldehyde or ketone precursor are often not coplanar. researchgate.net The dihedral angle between these two rings is influenced by the steric hindrance imposed by substituents and by electronic effects. For instance, in a Schiff base derived from 5-nitrothiophene-2-carbaldehyde, the benzene (B151609) and thiophene rings are twisted with a dihedral angle of 23.16 (7)°. researchgate.net This twisting is a common feature to alleviate steric strain.

The stereochemistry of the imine (C=N) double bond is another crucial aspect. The formation of an imine from a primary amine and a carbonyl compound can result in two geometric isomers, (E) and (Z), depending on the substituents on the nitrogen and carbon atoms. researchgate.net Generally, the (E)-isomer, where the bulkier groups are on opposite sides of the double bond, is sterically favored and more stable. researchgate.net The C=N double bond length is typically in the range of 1.27 to 1.35 Å. researchgate.net

In the case of Schiff bases synthesized from this compound, the methyl group at the 3-position of the thiophene ring can influence the conformational preference and the stereochemical outcome of the imine formation. The electronic and steric nature of the substituent on the imine nitrogen also plays a significant role in determining the final geometry. mwjscience.com

Table 1: Representative Crystallographic Data for a Thiophene-based Schiff Base

| Parameter | Value | Reference |

| Compound | 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | researchgate.net |

| Formula | C12H9N3O4S | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P212121 | researchgate.net |

| C=N Bond Length | 1.277 (4) Å | researchgate.net |

| Dihedral Angle (Benzene-Thiophene) | 23.16 (7)° | researchgate.net |

This table presents data for a related thiophene Schiff base to illustrate typical structural parameters.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA-DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to investigate the thermal stability and decomposition behavior of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions. nih.govresearchgate.net

For Schiff bases derived from aminothiophenes, TGA curves typically show a multi-step decomposition pattern. dergipark.org.trresearchgate.net The initial weight loss at lower temperatures (around 100-150°C) is often attributed to the evaporation of solvent molecules or adsorbed water. dergipark.org.tr The subsequent decomposition stages at higher temperatures correspond to the fragmentation of the organic molecule.

For example, the thermal analysis of Schiff bases containing sulfonic groups showed initial decomposition temperatures between 298°C and 347°C. dergipark.org.tr The decomposition can proceed in multiple steps, with significant mass loss occurring in distinct temperature ranges. dergipark.org.tr The DTA curve complements the TGA data by indicating whether the decomposition processes are endothermic or exothermic. nih.gov For many Schiff base complexes, the final residue at high temperatures consists of a stable metal oxide or carbonaceous material. researchgate.net

The thermal stability of Schiff bases derived from this compound is expected to be influenced by the nature of the substituents. Generally, aromatic Schiff bases exhibit higher thermal stability due to the delocalization of electrons across the conjugated system. researchgate.net

Table 2: Illustrative Thermal Decomposition Data for a Schiff Base

| Compound | Decomposition Step | Temperature Range (°C) | Weight Loss (%) |

| 2,5-bis((E)-(2-hydroxybenzylidene)amino)benzene sulfonic acid (SCH1) | 1 | 261-513 | 39.37 |

| 2 | 513-1000 | 25.98 | |

| 4,4'-bis((E)-(2-hydroxybenzylidene)amino)-[1,1'-biphenyl]-2,2'-disulfonic acid (SCH2) | 1 | 260-527 | 39.54 |

| 2 | 527-1000 | 19.22 |

This table, adapted from a study on related Schiff bases dergipark.org.tr, illustrates the typical multi-step decomposition observed in TGA.

Computational and Theoretical Studies of 3 Methylthiophen 2 Amine and Its Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. researchgate.netresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying medium to large-sized organic molecules. researchgate.netmdpi.com Researchers utilize DFT methods like B3LYP and B3PW91 with various basis sets, such as 6-311G(d,p), to analyze the structures, electronic properties, and spectroscopic features of thiophene (B33073) derivatives. researchgate.netnih.gov

A fundamental step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. qcware.compennylane.ai This procedure is crucial, as an accurate molecular geometry is the foundation for reliable calculations of other properties. pennylane.ai

For derivatives of 3-methylthiophen-2-amine, such as 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, geometry optimization has been performed using DFT methods, including B3LYP and B3PW91 with the 6-311G(d,p) basis set, to identify the most stable conformations in the gas phase. researchgate.netresearchgate.net These calculations provide detailed information about the electronic ground state and the spatial arrangement of the thiophene ring relative to other substituents. researchgate.net

Following geometry optimization, detailed analysis of geometric parameters like bond lengths and bond angles can be performed. These theoretical values are often compared with experimental data from X-ray crystallography to validate the computational method. cardiff.ac.uknih.gov

In studies of 3-methyl-2-thienylmethyleneamino derivatives, DFT calculations have provided specific bond lengths within the thiophene ring. researchgate.net For instance, the calculated bond lengths are generally in good agreement with experimental values for similar structures. mdpi.comresearchgate.net

Table 1: Selected Theoretical Bond Lengths (Å) for a 3-Methyl-2-thienylmethyleneamino Derivative Calculated using DFT/6-311G(d,p) methods.

| Bond | B3LYP (Å) | B3PW91 (Å) |

|---|---|---|

| C2-C3 | 1.385 | 1.383 |

| C3-C4 | 1.423 | 1.422 |

| C4-C5 | 1.378 | 1.377 |

| C2-S1 | 1.764 | 1.760 |

| C5-S1 | 1.728 | 1.724 |

Data sourced from a study on 3-phenyl-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one. researchgate.net

Similarly, bond angles are calculated to describe the molecule's geometry. The bond angles for the thiophene ring in these derivatives have been determined to be consistent with the pentagonal structure of the ring. mdpi.comresearchgate.net

Table 2: Selected Theoretical Bond Angles (°) for a 3-Methyl-2-thienylmethyleneamino Derivative Calculated using DFT/6-311G(d,p) methods.

| Angle | B3LYP (°) | B3PW91 (°) |

|---|---|---|

| S1-C2-C3 | 111.3 | 111.4 |

| C2-C3-C4 | 112.7 | 112.7 |

| C3-C4-C5 | 112.2 | 112.2 |

| C4-C5-S1 | 112.1 | 112.1 |

| C2-S1-C5 | 91.6 | 91.6 |

Data sourced from a study on 3-phenyl-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one. researchgate.net